molecular formula C8H12ClFN2O2S B1469361 N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride CAS No. 1192348-56-3

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride

Cat. No. B1469361
M. Wt: 254.71 g/mol
InChI Key: UJAVJBBYNBKQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride, also known as FMSA or FMSA-HCl, is a synthetic compound used in various scientific research applications. It is an important tool for scientists and researchers in the fields of biochemistry, physiology, and pharmacology due to its ability to act as an inhibitor of certain enzymes and receptors.

Mechanism Of Action

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride-HCl acts as an inhibitor of certain enzymes and receptors. It acts by binding to the active site of the enzyme or receptor, thus preventing it from binding to its target molecule. This inhibition of the enzyme or receptor can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and receptors, leading to a decrease in the production of certain hormones and neurotransmitters. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to a decrease in the effectiveness of these drugs.

Advantages And Limitations For Lab Experiments

The use of N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride-HCl in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is relatively stable. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use. It is not always effective in inhibiting certain enzymes and receptors, and it can have off-target effects that can complicate the interpretation of the results.

Future Directions

There are several potential future directions for the use of N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride-HCl in scientific research. It could be used to further study the biochemical and physiological effects of various drugs, as well as to further understand the mechanisms of action of these drugs. Additionally, it could be used to study the effects of various hormones and neurotransmitters on the human body. Finally, it could be used to develop new inhibitors of various enzymes and receptors, which could be used in the treatment of various diseases.

Scientific Research Applications

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride-HCl is widely used in scientific research due to its ability to act as an inhibitor of certain enzymes and receptors. It is used to study the biochemical and physiological effects of various compounds and drugs, as well as to understand the mechanisms of action of these compounds. It has been used to study the effects of drugs on the human body, as well as to study the effects of various hormones and neurotransmitters.

properties

IUPAC Name

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S.ClH/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAVJBBYNBKQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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